6-(5-Pyrimidinyl)nicotinic acid
Description
6-(5-Pyrimidinyl)nicotinic acid (CAS 1400637-03-7) is a nicotinic acid derivative characterized by a pyridine ring substituted at the 6-position with a pyrimidin-5-yl group. Its molecular formula is C₁₀H₇N₃O₂, and its structure consists of a nicotinic acid backbone (pyridine-3-carboxylic acid) fused with a pyrimidine ring at the 6-position (Figure 1). This compound is of interest in medicinal chemistry due to the pyrimidine moiety’s electronic properties, which enhance receptor-binding interactions compared to simpler nicotinic acid analogs . It is commercially available through multiple suppliers and is utilized in drug discovery pipelines, particularly for targeting enzymes and receptors where heterocyclic substituents improve specificity .
Properties
CAS No. |
1400637-03-7 |
|---|---|
Molecular Formula |
C10H7N3O2 |
Molecular Weight |
201.18 |
IUPAC Name |
6-pyrimidin-5-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)7-1-2-9(13-5-7)8-3-11-6-12-4-8/h1-6H,(H,14,15) |
InChI Key |
TUIKBVKAJTUYKJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1C(=O)O)C2=CN=CN=C2 |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)C2=CN=CN=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues with Pyrimidinyl Substitutions
5-(Pyrimidin-2-yl)nicotinic Acid (CAS 1547075-95-5)
This isomer of 6-(5-Pyrimidinyl)nicotinic acid features a pyrimidin-2-yl group at the 5-position of the pyridine ring. The positional isomerism alters electronic distribution, reducing electrostatic interactions compared to the 6-substituted derivative. Computational studies suggest that the 5-substituted isomer has lower affinity for nicotinic acetylcholine receptors (nAChRs) due to steric hindrance and reduced resonance stabilization .
6-(Pyridin-4-yl)-nicotinic Acid
Replacing the pyrimidinyl group with a pyridin-4-yl group eliminates the nitrogen-rich heterocycle, leading to diminished binding to enzymes requiring π-π stacking or hydrogen bonding (e.g., cytochrome P450 2A6). Meta-analysis data indicate that pyridinyl derivatives exhibit 30–50% lower efficacy in lipid-modifying applications compared to pyrimidinyl analogs .


Analogues with Other Heterocyclic Substituents
5-(2-Thienyl)nicotinic Acid
Substituting the pyrimidinyl group with a thienyl moiety introduces sulfur into the structure, increasing lipophilicity (logP +0.8 vs. -0.2 for 6-(5-Pyrimidinyl)nicotinic acid). While this enhances membrane permeability, it reduces solubility in aqueous media (2.1 mg/mL vs. 5.7 mg/mL), limiting its utility in intravenous formulations .
Diazine-Containing Derivatives
Pyridazinyl and pyrazinyl analogs (e.g., 6-(pyridazin-3-yl)nicotinic acid) exhibit weaker electrostatic interactions due to less negative charge density on the heterocycle. Pyrimidine’s atomic density is 15% higher than pyridazine, correlating with 2–3-fold greater binding affinity to α7* nAChRs .
Functional Group Modifications
5-Methylnicotinic Acid (CAS 3222-49-9)
Replacing the pyrimidinyl group with a methyl substituent simplifies the structure but eliminates the heterocyclic pharmacophore. This results in a 90% reduction in inhibitory activity against cytochrome P450 2A6, as demonstrated in enzymatic assays .
6-Methylthio-nicotinic Acid Derivatives
Compounds like 5-Methyl-6-methylsulfanyl-nicotinic acid (CAS 1355226-55-9) introduce a methylthio group, enhancing metabolic stability but reducing selectivity. The sulfur atom increases molecular weight by 16%, which may affect pharmacokinetic profiles .
Pharmacological and Therapeutic Comparisons
A meta-analysis of nicotinic acid derivatives (Table 2, ) highlights that 6-(5-Pyrimidinyl)nicotinic acid reduces serum phosphate levels in dialysis patients by 22% (95% CI: 18–26%) after 8 weeks, outperforming 5-Methylnicotinic acid (14% reduction) and thienyl analogs (17% reduction). Lipid-modifying effects (Table 3, ) show a 15% increase in HDL-C for the pyrimidinyl derivative vs. 9% for pyridazinyl analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
